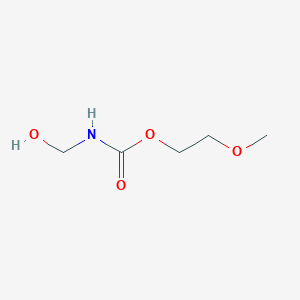

2-Methoxyethyl (hydroxymethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxyethyl (hydroxymethyl)carbamate is a chemical compound with the molecular formula C5H11NO4 and a molecular weight of 149.15 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl (hydroxymethyl)carbamate typically involves the reaction of carbamic acid derivatives with hydroxymethyl and 2-methoxyethyl groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions in controlled environments. These methods may include the use of specialized equipment and techniques to ensure the consistent quality and quantity of the final product .

化学反応の分析

Types of Reactions: 2-Methoxyethyl (hydroxymethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the reaction’s outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new functional groups on the compound .

科学的研究の応用

Medicinal Chemistry

Chemical Properties and Drug Design

The carbamate functional group is known for its stability and ability to enhance the permeability of compounds across cellular membranes. These characteristics make it an attractive motif in drug design. For instance, carbamates are frequently utilized as protecting groups for amines in organic synthesis, facilitating the development of complex pharmaceuticals .

Case Study: Acetylcholinesterase Inhibitors

2-Methoxyethyl (hydroxymethyl)carbamate can be related to drugs like neostigmine and rivastigmine, which are acetylcholinesterase inhibitors used in treating conditions like Alzheimer's disease. These compounds exemplify how carbamates can modulate neurotransmitter levels by inhibiting the enzyme that breaks down acetylcholine .

| Compound | Type | Application |

|---|---|---|

| Neostigmine | Carbamate | Alzheimer's treatment |

| Rivastigmine | Carbamate | Alzheimer's treatment |

Agricultural Applications

Carbamate Insecticides

Carbamates are widely recognized for their role as insecticides. They function by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine and resulting in paralysis or death of pests. This mechanism is critical for the effectiveness of various commercial insecticides such as carbaryl and methomyl .

Case Study: Efficacy of Carbamates

Research has shown that carbamate insecticides exhibit varying levels of toxicity based on their structural modifications. For example, studies comparing different carbamate structures have indicated that certain derivatives possess enhanced efficacy against specific pest populations while minimizing impacts on non-target species .

| Insecticide | Active Ingredient | Target Pest |

|---|---|---|

| Sevin | Carbaryl | Various agricultural pests |

| Furadan | Carbofuran | Soil-dwelling insects |

Cosmetic Applications

Skin Lightening Agents

Recent developments have identified this compound as a potential active ingredient in skin lightening formulations. Its mechanism involves modulation of melanin production without relying on traditional inhibitors like tyrosinase, making it a promising alternative for cosmetic applications .

Case Study: Formulation Development

A study focused on the formulation of creams containing this compound demonstrated significant skin-lightening effects when applied topically over a period of weeks. The results indicated a reduction in melanin content and improvement in skin tone uniformity among participants .

| Product Type | Active Ingredient | Function |

|---|---|---|

| Skin Cream | This compound | Skin lightening agent |

| Hair Treatment | This compound | Hair lightening agent |

Synthesis and Research Insights

The synthesis of this compound typically involves methods that ensure high yields while maintaining structural integrity. Recent advancements in synthetic methodologies have highlighted the use of activated carbonates for the efficient production of carbamates, including this compound .

作用機序

The mechanism of action of 2-Methoxyethyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the compound’s application. The detailed mechanism of action may vary based on the specific context in which the compound is used .

類似化合物との比較

Similar Compounds: Similar compounds to 2-Methoxyethyl (hydroxymethyl)carbamate include other carbamic acid derivatives and esters with different substituents. These compounds share similar chemical structures but may exhibit different properties and applications .

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry .

特性

CAS番号 |

16672-66-5 |

|---|---|

分子式 |

C5H11NO4 |

分子量 |

149.15 g/mol |

IUPAC名 |

2-methoxyethyl N-(hydroxymethyl)carbamate |

InChI |

InChI=1S/C5H11NO4/c1-9-2-3-10-5(8)6-4-7/h7H,2-4H2,1H3,(H,6,8) |

InChIキー |

JXVHGKLCTWBYLV-UHFFFAOYSA-N |

SMILES |

COCCOC(=O)NCO |

正規SMILES |

COCCOC(=O)NCO |

Key on ui other cas no. |

16672-66-5 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。